5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione
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Overview
Description
5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with isobutyl isothiocyanate, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolidine derivatives .
Scientific Research Applications
5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione include:
- 4-Aminobenzyl alcohol
- 5-(4-Aminobenzyl)-1,3-thiazolidine-2,4-dione
- Benzyl isothiocyanate derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the thiazolidine ring with the 4-aminobenzyl and isobutyl groups. This structure provides specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H18N2O2S |
---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
5-[(4-aminophenyl)methyl]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)7-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8,15H2,1-2H3 |
InChI Key |
WJGWAWWXTFKIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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